4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine
Description
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-nitrophenyl substituent at the 6-position and a methyl group at the 4-position. The nitro group’s electron-withdrawing nature likely impacts its electronic properties, solubility, and intermolecular interactions compared to other substituents.
Properties
CAS No. |
913322-55-1 |
|---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-methyl-6-(2-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O2/c1-7-6-9(14-11(12)13-7)8-4-2-3-5-10(8)15(16)17/h2-6H,1H3,(H2,12,13,14) |
InChI Key |
BFNMGPJXQIENRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 4,6-Dichloro-2-methylpyrimidine
-
- 4,6-Dichloro-2-methylpyrimidine (10 mmol)
- Potassium tert-butoxide (20 mmol)
- 2-Nitroaniline (10 mmol), added portion-wise
- Solvent: N,N-Dimethylformamide (DMF), 20 mL
- Temperature: Initial 0°C during addition, then room temperature for 2 hours
- Monitoring: Thin-layer chromatography (TLC)
-
- Dissolve 4,6-dichloro-2-methylpyrimidine in DMF.
- Add potassium tert-butoxide at 0°C with stirring.
- Slowly add 2-nitroaniline portion-wise over 30 minutes at 0°C.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench with ice-cold water, stir for 30 minutes.
- Filter the precipitate and wash with cold water.
- Purify the crude product by silica gel column chromatography using 40% ethyl acetate in hexane.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type Coupling)
-
- 6-Chloro-2-methyl-N-(2-nitrophenyl)pyrimidin-4-amine (10 mmol)
- Cesium carbonate (15 mmol)
- Aniline derivatives (15 mmol)
- Palladium catalyst: tris(dibenzylideneacetone)dipalladium(0) (0.5 mmol)
- Ligand: (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2 mmol)
- Solvent: 1,4-Dioxane (4 mL)
- Microwave irradiation: 150 °C for 1 hour under nitrogen atmosphere
-
- Combine all reagents in a microwave vial, purge with nitrogen.
- Seal and heat under microwave irradiation at 150 °C for 1 hour.
- Monitor reaction completion by TLC.
- Filter through celite and concentrate.
- Purify by silica gel chromatography.
Reduction of Nitro Group
-
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas under bladder pressure
- Solvent: Suitable hydrogenation solvent (e.g., ethanol or ethyl acetate)
-
- Suspend the nitro-substituted pyrimidine in solvent.
- Add Pd/C catalyst.
- Stir under hydrogen atmosphere until reduction is complete.
- Filter catalyst and isolate the amine product.
| Step | Parameter | Optimal Condition | Notes |
|---|---|---|---|
| Nucleophilic substitution | Base | Potassium tert-butoxide | Best yield at ambient temperature |
| Solvent | DMF | Superior solvent compared to dioxane, THF, acetone | |
| Temperature | 0°C during addition, room temp reaction | Prevents side reactions | |
| Palladium-catalyzed coupling | Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) | Requires ligand BINAP |
| Temperature | 150 °C (microwave) | Microwave reduces reaction time to 1 h | |
| Base | Cesium carbonate | Facilitates amination | |
| Nitro reduction | Catalyst | 10% Pd/C | Efficient hydrogenation |
| Pressure | Hydrogen bladder pressure | Mild conditions |
- Characterization Techniques:
- Thin-layer chromatography (TLC) for reaction monitoring.
- Infrared (IR) spectroscopy to identify functional groups (NH, NO2).
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for purity assessment.
- X-ray crystallography for structural elucidation (bond lengths, angles, molecular packing).
Microwave-Assisted Synthesis: The use of microwave irradiation in palladium-catalyzed amination accelerates reaction rates and improves yields compared to traditional heating methods.
Palladium Catalysis: Enables selective and efficient C-N bond formation under mild conditions, crucial for the introduction of amine substituents on the pyrimidine ring.
Base and Solvent Selection: Potassium tert-butoxide and DMF provide the best environment for nucleophilic aromatic substitution, ensuring high conversion and minimal side reactions.
Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures effectively separates the desired product from impurities.
The preparation of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine involves a strategic sequence of nucleophilic aromatic substitution, palladium-catalyzed amination under microwave irradiation, and catalytic hydrogenation for nitro group reduction. Optimized reaction conditions, including the choice of base, solvent, catalyst, and temperature, are critical for achieving high yields and purity. The integration of modern synthetic techniques such as microwave-assisted synthesis and palladium catalysis significantly enhances the efficiency and scalability of the preparation process.
Chemical Reactions Analysis
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell division . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 6-position of the pyrimidine ring significantly influences melting points, crystallinity, and solubility:
Key Insights :
- Electron-withdrawing groups (e.g., nitro, trifluoroethoxy) lower melting points compared to electron-donating groups (e.g., methylphenyl) due to reduced intermolecular forces .
- Hydrogen bonding : Piperidin-1-yl and pyridin-3-yl substituents promote stable crystal lattices via N–H···N interactions, whereas nitro groups may enhance π-π stacking .
Key Insights :
Challenges for Nitro-Substituted Derivatives :
- The nitro group’s electron-withdrawing nature may necessitate optimized conditions (e.g., higher temperatures, stronger bases) for coupling reactions.
Biological Activity
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- IUPAC Name : 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The synthesis of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 2-amino-4-methylpyrimidine with 2-nitroaniline under acidic conditions. The process can be optimized through various methods, including solvent-free reactions and microwave-assisted synthesis, which enhance yield and reduce reaction time.
The biological activity of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Research indicates that this compound exhibits:
- Anticancer Properties : It has been shown to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Enzyme Inhibition : The compound acts as an inhibitor of β-glucuronidase, an enzyme implicated in drug metabolism and detoxification pathways. This inhibition can lead to increased bioavailability of certain therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against Gram-positive bacteria, potentially due to its interference with bacterial cell wall synthesis.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for PC3 cells over a 72-hour treatment period .
- Enzyme Inhibition :
-
Antimicrobial Effects :
- Testing against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity .
Comparative Analysis
A comparison with similar pyrimidine derivatives reveals that modifications in the substituents significantly affect biological activity:
| Compound Name | Structure | Anticancer Activity (IC50) | Enzyme Inhibition (IC50) |
|---|---|---|---|
| 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine | Structure | 15 µM (MCF-7) | 5 µM |
| 4-Methylpyrimidin-2-one | Structure | >50 µM | Not tested |
| 6-(4-chlorophenyl)pyrimidin-2-amines | Structure | 25 µM (HeLa) | 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
